1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is a secondary amine-alcohol hybrid compound characterized by a fluorinated benzyl group attached to an amino-propanol backbone. The 2-fluorophenyl substituent confers distinct electronic and steric properties, while the 2-methylpropan-2-ol moiety enhances solubility in polar solvents due to its hydroxyl group. Its synthesis likely involves nucleophilic substitution or reductive amination routes common to analogous compounds .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
DEFDZVJAMVOAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as OH-, NH2-, in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name (IUPAC) | Substituents/Modifications | Molecular Formula | CAS No. | Key Applications/Notes | References |
|---|---|---|---|---|---|
| 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol | 2-fluorophenyl, amino-propanol | C₁₁H₁₆FNO | Not provided | Potential intermediate; polarity-driven solubility | — |
| 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride | 2-fluorophenyl, amine hydrochloride | C₁₀H₁₅ClFN | 1957-24-0 | Medical intermediate; enhanced stability via salt formation | |
| 1-(Fluorophenyl)propan-2-ylamine | Fluorophenyl, methylamine branch | C₁₀H₁₄FN | Not provided | Bioactive precursor; reduced polarity | |
| 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol | Allyl-phenoxy, amino-propanol | C₁₂H₁₇NO₂ | 32352-07-1 | Synthetic intermediate; allyl group enhances reactivity | |
| (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol | Methoxyethyl-phenoxy, isopropylamino | C₁₅H₂₄NO₃ | 163685-38-9 | Impurity in pharmaceuticals; altered pharmacokinetics |
Functional and Pharmacological Differences
- Solubility: The hydroxyl group in 2-methylpropan-2-ol improves aqueous solubility relative to non-hydroxylated derivatives like 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, which relies on salt formation for solubility .
- Reactivity: Allyl-substituted analogues (e.g., 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol ) exhibit higher reactivity in radical or addition reactions due to the allyl group, unlike the target compound’s stable benzyl-amino linkage.
Impurity Profiles and Stability
Pharmaceutical impurities such as (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) highlight the importance of substituent positioning. The target compound’s 2-fluorophenyl group may reduce unintended byproduct formation compared to para-substituted impurities, which are more prone to oxidative degradation.
Research Findings and Trends
- Synthetic Optimization : Derivatives with branched alkylamines (e.g., 2-methylpropan-2-ol) show improved stereochemical control in synthesis compared to linear-chain analogues .
- Regulatory Considerations : Impurity profiles of related compounds (e.g., EP-listed impurities in ) underscore the need for rigorous purification protocols to mitigate toxicity risks.
Biological Activity
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1184377-47-6, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 197.25 g/mol. Its structure features a fluorinated phenyl group attached to a methylpropan-2-ol backbone, which includes a hydroxyl group that enhances its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol exhibit significant anticancer properties. For instance, related compounds have been evaluated by the National Cancer Institute (NCI) using their 60-cell line assay protocol. The results showed that many of these compounds demonstrated cytotoxic effects against various cancer cell lines, with mean growth inhibition values indicating their potential as therapeutic agents.
| Compound | Mean GI50 (μM) | Most Sensitive Cell Line |
|---|---|---|
| Compound A | 15.72 | HOP-62 (NSCLC) |
| Compound B | 50.68 | OVCAR-8 (Ovarian) |
| Compound C | <10 | DU-145 (Prostate) |
The above table summarizes the growth inhibition rates for several structurally similar compounds tested against human tumor cell lines, highlighting the promising anticancer activity associated with these types of compounds.
The mechanism of action for 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is believed to involve interaction with specific molecular targets within cancer cells. The presence of the fluorine atom may enhance binding affinity to certain receptors or enzymes, potentially leading to modulation of signaling pathways involved in cell proliferation and apoptosis.
Study on Antitumor Activity
A notable study assessed the antitumor activity of a related compound featuring a similar structural motif. The study employed a single-dose assay across a panel of approximately sixty cancer cell lines and reported significant efficacy against non-small cell lung cancer (NSCLC) and other malignancies. The average growth inhibition was calculated using the Sulforhodamine B (SRB) assay, revealing that compounds with similar structures could effectively inhibit tumor cell growth.
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has yet to be fully characterized; however, preliminary evaluations suggest favorable drug-like properties based on Lipinski's Rule of Five. These evaluations indicate that the compound may possess suitable absorption and distribution characteristics for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
